(R)-1-Boc-2-isopropylpiperazine
Overview
Description
®-1-Boc-2-isopropylpiperazine is a chiral piperazine derivative that is commonly used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isopropyl group attached to the piperazine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-isopropylpiperazine typically involves the protection of the piperazine nitrogen with a Boc group followed by the introduction of the isopropyl group. One common method involves the reaction of ®-2-isopropylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-1-Boc-2-isopropylpiperazine may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-2-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group.
Substitution: The isopropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the deprotected piperazine.
Scientific Research Applications
®-1-Boc-2-isopropylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of piperazine derivatives on biological systems.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-isopropylpiperazine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety. This moiety can then interact with various biological targets, such as receptors and enzymes, to exert its effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-2-isopropylpiperazine: The enantiomer of ®-1-Boc-2-isopropylpiperazine.
1-Boc-4-isopropylpiperazine: A structural isomer with the isopropyl group on the 4-position.
1-Boc-2-methylpiperazine: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness
®-1-Boc-2-isopropylpiperazine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the isopropyl substituent. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWGWFHWJARJX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647501 | |
Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674792-04-2 | |
Record name | 1,1-Dimethylethyl (2R)-2-(1-methylethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=674792-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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